methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity. This particular compound features a cyanoacetyl group attached to an amino-substituted cyclopenta[b]thiophene ring, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. One common approach is the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The cyanoacetyl group can be introduced through cyanoacetylation reactions, where cyanoacetic acid or its derivatives react with the amino group on the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines or amides.
Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or amides.
Substitution: Substituted cyanoacetyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for the development of biologically active compounds, potentially leading to new therapeutic agents. Medicine: Its derivatives may exhibit biological activities that make them candidates for drug development. Industry: The compound's stability and reactivity make it useful in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 4-(cyanoacetyl)benzoate: Another cyanoacetyl derivative, but with a benzene ring instead of a thiophene ring.
Cyanoacetic acid: A simpler cyanoacetyl compound without the thiophene structure.
Uniqueness: The presence of the thiophene ring in methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate provides unique chemical properties and reactivity compared to simpler cyanoacetyl compounds. This makes it particularly valuable in specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISILSUBMTRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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